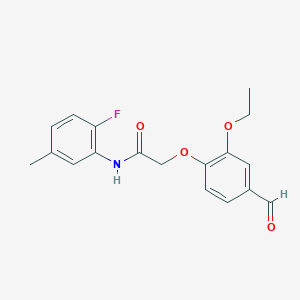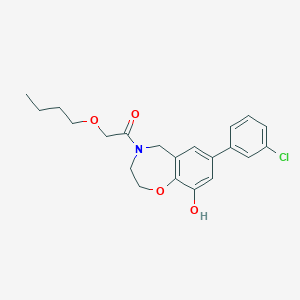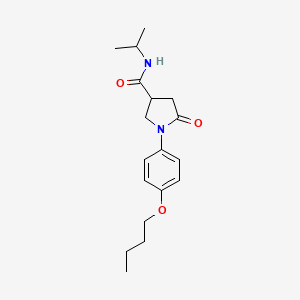
ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate, also known as MPP or MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It was initially developed as a potential analgesic, but it was soon discovered that it had a high potential for abuse and addiction. As a result, it is now a controlled substance in most countries and is not used in medical practice.
作用机制
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate acts on the central nervous system by binding to the mu-opioid receptor. This results in the activation of a signaling pathway that ultimately leads to the inhibition of the release of neurotransmitters such as dopamine and serotonin. This is why opioids like this compound are effective at relieving pain, but it is also why they can be highly addictive.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is a potent analgesic and can relieve pain by binding to the mu-opioid receptor. It can also cause sedation, respiratory depression, and euphoria. At high doses, it can cause coma and death.
实验室实验的优点和局限性
One advantage of using ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and is readily available. This makes it a useful starting material for the synthesis of other opioids. However, its high potential for abuse and addiction means that it must be handled with care and used in a controlled manner.
未来方向
There are several future directions that researchers could explore with regards to ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate. One area of research could be to develop new opioids that have a lower potential for abuse and addiction. Another area of research could be to better understand the structure-activity relationships of opioids, which could lead to the development of more effective pain medications with fewer side effects. Finally, researchers could also explore the use of this compound in the treatment of other conditions, such as depression or anxiety.
合成方法
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate is synthesized by reacting piperidine with phenylpropanone in the presence of ethyl acetate and acetic anhydride. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is relatively simple, which is one reason why it has been used as a starting material for the synthesis of other opioids.
科学研究应用
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate has been used in scientific research to study the mechanism of action of opioids. It has been found to bind to the mu-opioid receptor, which is the same receptor that other opioids such as morphine and fentanyl bind to. It has also been used as a starting material for the synthesis of other opioids, which has helped researchers to better understand the structure-activity relationships of these drugs.
属性
IUPAC Name |
ethyl 1-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)16-11-7-13-18(14-16)12-6-10-15-8-4-3-5-9-15/h3-6,8-10,16H,2,7,11-14H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYROGSYQLSPWNR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)

![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5322207.png)

![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)
